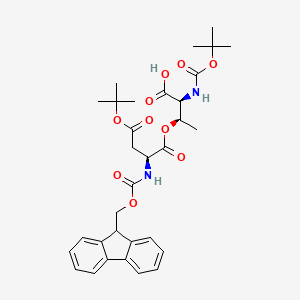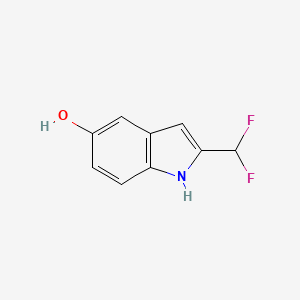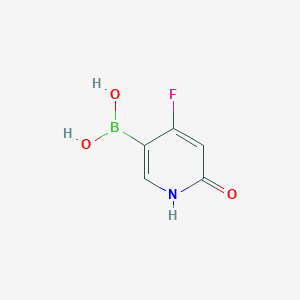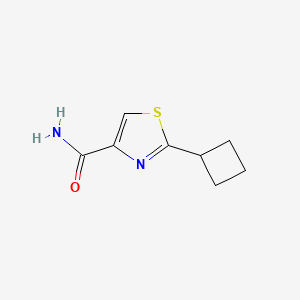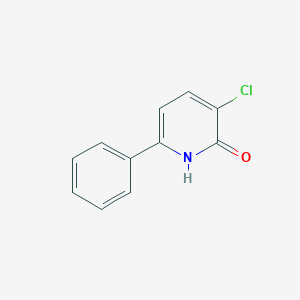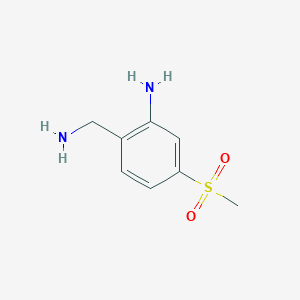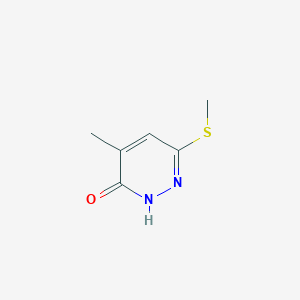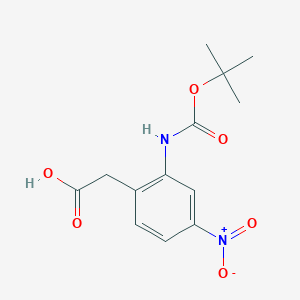
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is a compound with the molecular formula C13H17NO6. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Acetylation: The final step involves the acetylation of the protected amino group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient nitration and protection reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid undergoes several types of chemical reactions:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Trifluoroacetic acid, dichloromethane.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 2-(2-amino-4-nitrophenyl)acetic acid.
Substitution: Formation of the free amine.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid
- (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
- Boc-Dap-OH
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)-4-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a Boc-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H16N2O6 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitrophenyl]acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10-7-9(15(19)20)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
IRRWXMHUKKGYIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





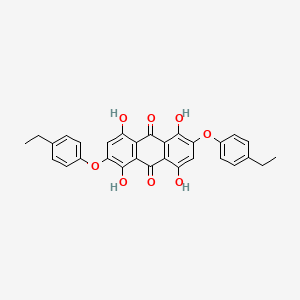
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
